molecular formula C5H3F7 B097831 1,1,2,2,3,3,4-Heptafluorocyclopentane CAS No. 15290-77-4

1,1,2,2,3,3,4-Heptafluorocyclopentane

Cat. No.: B097831
CAS No.: 15290-77-4
M. Wt: 196.07 g/mol
InChI Key: IDBYQQQHBYGLEQ-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4-Heptafluorocyclopentane (F7A) is a cyclic hydrofluorocarbon (c-HFC) with a molecular formula of C₅H₃F₇ and a molecular weight of 196.07 g/mol . F7A is non-flammable, exhibits low toxicity, and has excellent solvent properties, making it a fourth-generation cleaning agent endorsed by the U.S. Environmental Protection Agency (EPA) to replace ozone-depleting substances like HCFC-141b . Its boiling point is 83°C, and it has a melting point of 21°C, existing as a solid or liquid under standard conditions .

Preparation Methods

Catalytic Hydrogenation of Chlorofluoroolefins

Palladium-Catalyzed Hydrogenation

The most widely reported method for synthesizing 1,1,2,2,3,3,4-heptafluorocyclopentane involves the gas-phase catalytic hydrogenation of 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene. This reaction employs a 1% palladium-supported porous aromatic framework (Pd/PAF) catalyst under hydrogen flow at 200°C for 12 hours . The process achieves a yield of 95.2% with near-complete conversion, attributed to the high surface area and stability of the PAF support, which prevents metal sintering.

The reaction mechanism proceeds via selective hydrogenolysis of the C–Cl bond while preserving the fluorinated backbone. Critical parameters include:

  • Temperature : 150–200°C (optimal at 200°C)

  • Hydrogen flow rate : 4 mmol/h

  • Contact time : 2–20 seconds

Post-reaction purification involves bubbling the product gas through water to remove hydrogen chloride, followed by trapping in an ethanol/dry ice bath and drying with 4Å molecular sieves .

Two-Step Gas-Phase Synthesis from 1,2-Dichlorohexafluorocyclopentene

Step 1: Selective Hydrogenation

A patented route begins with 1,2-dichlorohexafluorocyclopentene (F6-12), which undergoes gas-phase hydrogenation over a Pd/ZnF₂ catalyst at 100–250°C and 0.1–1.5 MPa pressure . This step selectively removes one chlorine atom, yielding 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene with 98% conversion efficiency. The Pd/ZnF₂ catalyst (2–5 wt% Pd) is prepared by impregnation of palladium nitrate onto zinc fluoride, followed by calcination at 250–350°C .

Step 2: Fluorine-Chlorine Exchange

The intermediate from Step 1 reacts with anhydrous hydrogen fluoride (AHF) over a chromium-iron hydroxide catalyst (Cr:Fe = 95:5) at 300°C. This fluorination step achieves 96% yield by replacing the remaining chlorine atom with fluorine . The catalyst is activated via pre-fluorination with HF/H₂ mixtures, forming a chromium oxyfluoride surface critical for C–Cl bond activation .

Table 1 : Optimized Conditions for Two-Step Synthesis

ParameterStep 1 (Hydrogenation)Step 2 (Fluorination)
Temperature200°C300°C
Pressure0.8 MPaAtmospheric
Molar Ratio (Substrate:Gas)1:10 (H₂)1:15 (HF)
Contact Time10 s15 s
Conversion98%99%
Yield97%96%

Catalyst Innovations and Comparative Analysis

Metal-Organic Framework (MOF)-Derived Catalysts

Recent advancements utilize chromium-based MOFs (e.g., MIL-101(Cr)) pyrolyzed at 700–900°C to create high-surface-area carbon supports. Fluorination with HF at 300°C yields F-Cr-900 catalysts exhibiting 40% higher activity than traditional Cr₂O₃ in fluorine-chlorine exchange reactions . These materials provide enhanced stability against HF corrosion, a common issue in fluorination processes.

Comparative Performance of Catalyst Systems

Table 2 : Catalyst Efficiency in Fluorination Steps

Catalyst TypeSurface Area (m²/g)Turnover Frequency (h⁻¹)Stability (Hours)
Pd/PAF 1,200450>500
Pd/ZnF₂ 350380300
F-Cr-900 980520>700

MOF-derived catalysts show superior longevity due to their hierarchical pore structure, which mitigates coke formation. In contrast, conventional Pd/ZnF₂ requires regeneration every 300 hours due to palladium agglomeration .

Environmental and Industrial Considerations

The shift from liquid-phase to gas-phase reactions has reduced solvent waste by 85%, addressing a major limitation of earlier routes . Modern plants using circulating systems achieve 99.5% material utilization, with byproduct HCl recycled into HF production. Life-cycle analysis indicates a 70% reduction in carbon footprint compared to older methods relying on octafluorocyclopentane .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms in 1,1,2,2,3,3,4-heptafluorocyclopentane undergo nucleophilic substitution under controlled conditions. Key findings include:

Reaction Type Reagents/Conditions Products Yield Reference
Fluorine substitutionAmines (e.g., NH₃) in mild polar solventsAmino-substituted cyclopentane derivatives~60-70%
DehydrofluorinationStrong bases (e.g., KOH) at 80°CPartially fluorinated cyclopentene85%

These reactions are influenced by steric hindrance from adjacent fluorine atoms, which directs substitution to less hindered positions .

Hydrogenation and Isomerization

Catalytic hydrogenation plays a critical role in synthesizing this compound:

Hydrogenation of 1-Chloroheptafluorocyclopentene

  • Catalyst : 1% Pd/PAF

  • Conditions : 200°C, H₂ flow (4 mmol/h), 12 h

  • Yield : 95.2%

Quantum chemical calculations (Gaussian09) confirm that isomerization equilibria during fluorination steps favor the thermodynamically stable this compound over other isomers .

Reaction Conditions and Selectivity

The compound’s reactivity is highly dependent on:

  • Temperature : Reactions above 150°C promote defluorination and ring-opening .

  • Catalysts : Pd-based catalysts enhance hydrogenation efficiency, while KF in DMF facilitates fluorination .

  • Solvents : Non-polar media minimize side reactions by stabilizing intermediates .

Comparative Reactivity with Analogues

Property This compound 1,1,2,2,3,3-Hexafluorocyclopentane Octafluorocyclopentane
Substitution Rate ModerateHighLow
Thermal Stability Up to 250°CUp to 200°C>300°C
Catalytic Efficiency Requires Pd/PAFCompatible with Pt/RhRu-based catalysts

Increased fluorine content reduces electrophilic susceptibility but enhances thermal stability .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step mechanism where a fluorinated carbocation intermediate forms, followed by nucleophilic attack .

  • Hydrogenation Pathway : H₂ dissociates on Pd surfaces, enabling selective C-Cl bond cleavage without disrupting the cyclopentane ring .

Scientific Research Applications

Chemistry

1,1,2,2,3,3,4-Heptafluorocyclopentane is utilized as a solvent and reagent in organic synthesis due to its stability and reactivity. It is particularly effective in substitution reactions where nucleophiles can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, thiols
  • Reaction Conditions: Typically mild to prevent decomposition

Biology

In biological research, this compound serves as a model for studying fluorinated biomolecules. Its interactions with biological systems are crucial for understanding the behavior of fluorinated compounds in cellular environments.

Medicine

Research into fluorinated compounds for pharmaceutical applications often includes this compound as a model compound. Its stability and reactivity make it a candidate for drug delivery systems.

Industry

This compound is employed in producing specialty chemicals and materials such as fluorinated polymers and coatings. Its unique properties allow for the development of advanced materials with specific functionalities.

Firefighting Applications

A study demonstrated the effectiveness of this compound as an alternative to traditional halon agents in fire suppression systems. It was found to extinguish fires rapidly while posing lower risks to human health and the environment.

Fluorinated Biomolecules

Another research project explored the interaction of this compound with various biological systems. It was utilized as a model compound to study the behavior of fluorinated biomolecules in cellular environments. The findings revealed potential pathways for drug delivery systems due to its stability and reactivity.

Toxicological Studies

Research indicates that this compound exhibits low acute toxicity. For instance:

  • Inhalation (Rat) : LC50 = 14213 ppm (4h)
  • Oral (Rat) : LD50 > 2000 mg/kg
  • Long-term exposure does not produce significant chronic health effects but should be minimized as a precaution .

Environmental Impact

The environmental impact of this compound has been assessed. While stable in the atmosphere and not significantly contributing to ozone depletion compared to other halogenated compounds , its use must be managed to mitigate any potential ecological risks.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4-Heptafluorocyclopentane exerts its effects is primarily through its interactions with other molecules via substitution reactions. The fluorine atoms in the compound can be replaced by other functional groups, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Structural and Functional Analogues

F7A belongs to a family of five-membered ring fluorides, including:

  • 1,1,2,2,3,3-Hexafluorocyclopentane (F6A) : Contains six fluorine atoms.
  • cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane (F8A) : Contains eight fluorine atoms .
  • HFC-245ea (CHF₂CHFCHF₂): A non-cyclic hydrofluorocarbon with similar applications .

Environmental Impact

Compound ODP GWP₁₀₀ Atmospheric Lifetime (Days) Radiative Efficiency (W/m²·ppb)
F7A 0 231 2.8 0.24
F8A 0 214 3.2 0.26
HFC-245ea 0 134 3.2 0.16
  • Key Observations :
    • F7A’s GWP₁₀₀ is higher than HFC-245ea but lower than F8A. Its shorter atmospheric lifetime (2.8 days vs. 3.2 days for F8A) reduces long-term environmental persistence .
    • F7A’s radiative efficiency (0.24 W/m²·ppb) is intermediate between HFC-245ea (0.16) and F8A (0.26), influencing its contribution to global warming .

Physical and Chemical Properties

Property F7A F6A (Limited Data) F8A (Limited Data) HFC-245ea (Reference)
Boiling Point (°C) 83 - - 25–30 (estimated)
Density (g/cm³) 1.49 - - 1.31
Solubility (g/L) 0.13 - - 0.15
Flash Point (°C) -8.9 - - Non-flammable
  • Key Observations :
    • F7A’s higher density and lower solubility compared to HFC-245ea make it suitable for specialized solvent applications requiring low volatility .

Stability and Degradation

  • Atmospheric Degradation :
    • F7A degrades via reaction with hydroxyl radicals, with a calculated rate constant of $ k = 4.86 \times 10^{11} \, \text{exp}(-89990/RT) \, \text{min}^{-1} $ . Its atmospheric lifetime (2.8 days) is shorter than F8A (3.2 days), reducing its cumulative radiative impact .

Biological Activity

Overview

1,1,2,2,3,3,4-Heptafluorocyclopentane (HFC-447ef) is a fluorinated cyclopentane derivative with the molecular formula C5H3F7. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It exists as a colorless liquid at room temperature and is known for its stability and low reactivity under standard conditions. The compound has gained attention for its potential applications in various fields including chemistry, biology, and medicine.

Target of Action

HFC-447ef is primarily utilized as a fire extinguishing agent. Its mechanism involves interacting with flames and high temperatures through a cooling effect of vaporization and an endothermic contribution. This interaction disrupts the combustion process effectively.

Pharmacokinetics

The pharmacokinetic profile of HFC-447ef indicates that its physical properties—such as a boiling point of 21°C and a density of 1.58 g/cm³—play a crucial role in its biological interactions. The high lipophilicity associated with fluorinated compounds allows for significant interaction with biological membranes.

Toxicological Studies

Research into the toxicological effects of HFC-447ef has shown that it exhibits low acute toxicity in laboratory studies. For instance, studies have indicated that exposure to high concentrations may lead to respiratory irritation but does not result in significant long-term health effects .

The compound's environmental impact has also been assessed, showing that while it is stable in the atmosphere, it does not contribute significantly to ozone depletion compared to other halogenated compounds .

Case Studies

  • Firefighting Applications : A study demonstrated the effectiveness of HFC-447ef as an alternative to traditional halon agents in fire suppression systems. It was found to extinguish fires rapidly while posing lower risks to human health and the environment.
  • Fluorinated Biomolecules : Another research project explored the interaction of HFC-447ef with various biological systems. It was utilized as a model compound to study the behavior of fluorinated biomolecules in cellular environments, revealing potential pathways for drug delivery systems due to its stability and reactivity .

Comparative Analysis

To better understand the biological activity of HFC-447ef, it is useful to compare it with similar fluorinated compounds:

CompoundMolecular FormulaBiological ActivityStability
This compoundC5H3F7Fire extinguishing agentHigh
1,1,2-HexafluorocyclopentaneC5H4F6Used in chemical synthesisModerate
1,1-DifluoroethaneC2H4F2Refrigerant; low environmental impactLow

Research Findings

Recent studies have focused on the thermal stability and reactivity of HFC-447ef. Experimental data suggest that its unique structure contributes to a lower rate of thermal decomposition compared to non-fluorinated counterparts. This property enhances its utility in applications requiring high-temperature stability .

Moreover, theoretical studies have indicated that fluorination significantly affects molecular orbital properties, leading to increased electron affinity and reactivity within biological systems .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,1,2,2,3,3,4-heptafluorocyclopentane with high purity?

  • Methodology : Fluorination of cyclopentane derivatives using metal fluorides (e.g., KF or AgF) under controlled conditions is a common approach. Reactive distillation can enhance purity by leveraging azeotropic behavior, as demonstrated in recovery studies . Orthogonal design (e.g., Taguchi methods) optimizes parameters like temperature, pressure, and catalyst ratios to minimize side reactions .
  • Validation : Purity assessment via gas chromatography (GC) with fluorine-specific detectors (e.g., ECD) and cross-validation using 19F NMR^{19}\text{F NMR} (δ range: -70 to -200 ppm for CF2_2/CF3_3 groups) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • X-ray crystallography for bond-length/angle determination (e.g., C–F bonds: ~1.33–1.36 Å; C–C bonds: ~1.54 Å) .
  • Computational modeling (DFT/B3LYP with 6-31G* basis set) to predict vibrational spectra (IR/Raman) and electron density maps .
  • Mass spectrometry (EI-MS) for molecular ion ([M+^+] at m/z 196) and fragmentation patterns (e.g., loss of F^- or CF2_2 groups) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Storage Protocols : Store in PTFE-lined containers under inert gas (Ar/N2_2) to prevent hydrolysis. Degradation products (e.g., HF) can be monitored via pH-sensitive strips or ion chromatography .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~250°C, with exothermic peaks indicating fluoropolymer formation .

Advanced Research Questions

Q. How can conflicting data on reaction yields for fluorinated cyclopentane derivatives be resolved?

  • Root-Cause Analysis : Use factorial design (e.g., 2k^k factorial) to isolate variables like solvent polarity (ε) or fluorination agent reactivity. For example, conflicting yield reports in literature may stem from unaccounted moisture levels, which quench reactive intermediates .
  • Mitigation : Replicate experiments under strictly anhydrous conditions (Schlenk line) and apply response surface methodology (RSM) to model nonlinear interactions .

Q. What strategies enable enantioselective synthesis of chiral fluorinated cyclopentanes?

  • Chiral Catalysis : Asymmetric fluorination using chiral ligands (e.g., BINAP-metal complexes) or enzymatic systems (e.g., fluorinases) to induce stereoselectivity. Evidence from related perfluorinated compounds (e.g., decafluoropentane stereoisomers) suggests kinetic resolution via chiral stationary phases (CSPs) in HPLC .
  • Computational Guidance : Transition-state modeling (QM/MM) identifies steric/electronic barriers to enantiocontrol, guiding ligand design .

Q. How does this compound interact with polymer matrices in material science applications?

  • Mechanistic Insights : Use molecular dynamics (MD) simulations to study diffusion coefficients (D ~1010^{-10} cm2^2/s) and interfacial adhesion in fluoropolymer blends (e.g., PTFE). Experimental validation via atomic force microscopy (AFM) quantifies surface roughness changes post-incorporation .
  • Spectroscopy : Solid-state 19F NMR^{19}\text{F NMR} detects phase segregation (e.g., distinct CF3_3/CF2_2 signals) in composite materials .

Q. What environmental impacts arise from the persistence of this compound in ecosystems?

  • Degradation Pathways : UV photolysis (λ = 254 nm) generates perfluorinated carboxylic acids (PFCAs), detected via LC-MS/MS. Compare half-lives (t1/2_{1/2}) in aqueous vs. soil matrices using OECD 309 guidelines .
  • Toxicity Screening : In vitro assays (e.g., mitochondrial toxicity in HepG2 cells) and in silico QSAR models predict bioaccumulation potential (log BCF >3.0) .

Q. Methodological Resources

  • Data Tables :

    PropertyValue/TechniqueReference
    Boiling Point78–80°C (lit.)
    19F NMR^{19}\text{F NMR} shiftsδ = -122.5 to -185.3 ppm (CF2_2)
    Log P (octanol-water)2.8 (predicted)
  • Design Tools :

    • ICReDD’s Reaction Pathfinder for quantum chemistry-guided optimization .
    • CRDC 2020 Classifications for aligning with engineering design standards (RDF2050103) .

Properties

IUPAC Name

1,1,2,2,3,3,4-heptafluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBYQQQHBYGLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880218
Record name 1H,1H,2H-Perfluorocyclopentane
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Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
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CAS No.

15290-77-4
Record name 1,1,2,2,3,3,4-Heptafluorocyclopentane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
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Record name 1H,1H,2H-Perfluorocyclopentane
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Record name 1,1,2,2,3,3,4-heptafluorocyclopentane
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Synthesis routes and methods I

Procedure details

Octafluorocyclopentane (at a purity of 99.9%, 42.4 g, 200 mmol) and 5% palladium carbon (2.12 g) were charged in a 70 ml-autoclave fitted with an agitator, for hydrogenation a hydrogen pressure of 6 kg/cm2 at 50° C. Fifteen hours later when hydrogen consumption was completely ceased, heating was terminated to stop the reaction. After sufficient neutralization with saturated sodium bicarbonate solution, the organic layer was separated, followed by addition of 200 ml of an aqueous sodium carbonate solution at a concentration of 1 mol. The resulting mixture was agitated at 30° C. for 10 hours. The reaction solution was separated into two layers; the resulting organic layer was again charged, together with 5% palladium carbon (1.78 g) and 1 g of tridecane, in a 70 ml-autoclave, for hydrogenation at 50° C. under a hydrogen pressure of 6 kg/cm2. When hydrogen absorption was ceased 15 hours later, the reaction was terminated in the same manner as described above; then, the resulting solution was neutralized with saturated sodium bicarbonate solution, followed by distillation, to recover 1,1,2,2,3,3,3,4-heptafluorocyclopentane (at a purity of 99.0%; 34.0 g).
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Synthesis routes and methods II

Procedure details

One percent by weight of n-tridecane (dielectric constant 2.0), a low-polarity compound, was dissolved in crude 1,3,3,4,4,5,5-heptafluorocyclopentene having a purity of 99.9 GC %. An autoclave having a capacity of 100 ml was charged with a catalyst of activated carbon having supported thereon 5% by weight of powdered palladium. After the deaeration under reduced pressure, n-tridecane-containing 1,3,3,4,4,5,5-heptafluorocyclopentene prepared previously was poured. While the mixture was stirred at 40° C., the reaction was conducted by repeating block charge of hydrogen at a gauge pressure in the range of 0 to 6 kgf/cm2. After the completion of the reaction, the product was analyzed through gas chromatography. Consequently, a fluorinated saturated hydrocarbon containing 94 mol % of 1,1,2,2,3,3,4-heptafluorocyclopentane (HFCPA) and 6 mol % of 1,1,2,2,3,3-hexafluorocyclopentane was obtained.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4-Heptafluorocyclopentane
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 3
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 4
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 5
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 6
1,1,2,2,3,3,4-Heptafluorocyclopentane

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